4-Chloro-3-nitrobenzophenone chemical properties and structure
4-Chloro-3-nitrobenzophenone chemical properties and structure
This guide details the chemical architecture, synthesis, and critical utility of 4-Chloro-3-nitrobenzophenone (CAS: 56107-02-9). It is designed for researchers requiring a rigorous understanding of this scaffold's role as a linchpin intermediate in the synthesis of benzimidazole anthelmintics (e.g., Mebendazole) and kinase inhibitors.
Executive Technical Summary
4-Chloro-3-nitrobenzophenone is a highly functionalized aromatic ketone characterized by a "push-pull" electronic environment that activates the 4-position chlorine atom toward Nucleophilic Aromatic Substitution (SNAr). It serves as the obligate precursor for 3,4-diaminobenzophenone , the core scaffold required to construct the 2-aminobenzimidazole pharmacophore found in essential medicines like Mebendazole .
| Property | Data |
| CAS Number | 56107-02-9 |
| IUPAC Name | (4-Chloro-3-nitrophenyl)(phenyl)methanone |
| Molecular Formula | C₁₃H₈ClNO₃ |
| Molecular Weight | 261.66 g/mol |
| Appearance | Pale yellow to light orange crystalline powder |
| Melting Point | 104 – 108 °C |
| Solubility | Soluble in chloroform, toluene, hot ethanol; insoluble in water |
| Hazards | Skin/Eye Irritant (H315, H319); STOT-SE (H335) |
Chemical Structure & Electronic Activation
The utility of this molecule stems from the cooperative electronic effects of its substituents on the "B-ring" (the substituted phenyl ring).
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The Carbonyl Group (C1): A strong electron-withdrawing group (EWG) that deactivates the ring via resonance (-M effect), directing electrophiles to the meta position.
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The Nitro Group (C3): A potent EWG located ortho to the chlorine and meta to the carbonyl.
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The Chlorine Atom (C4): Located para to the carbonyl and ortho to the nitro group.
Mechanistic Insight: Usually, a chlorobenzene ring is unreactive toward nucleophiles. However, in this molecule, the ortho-nitro and para-carbonyl groups act synergistically to withdraw electron density from the C4 carbon. This lowers the energy barrier for the formation of the Meisenheimer complex during nucleophilic attack, making the chlorine an excellent leaving group for amines (ammonolysis).
Synthesis & Manufacturing Routes
Two primary routes exist for the synthesis of 4-Chloro-3-nitrobenzophenone. The Friedel-Crafts Acylation route offers higher regiochemical fidelity, while the Direct Nitration route is often cited in older industrial patents despite lower selectivity.
Protocol A: Friedel-Crafts Acylation (High Fidelity)
This method avoids isomer separation issues by establishing the substitution pattern before ring coupling.
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Precursor Activation: Convert 4-chloro-3-nitrobenzoic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
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Acylation: React the resulting 4-chloro-3-nitrobenzoyl chloride with benzene in the presence of anhydrous Aluminum Chloride (AlCl₃).
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Quench: Hydrolyze the aluminum complex with ice-water/HCl.
Protocol B: Direct Nitration (Industrial)
Direct nitration of 4-chlorobenzophenone using mixed acid (HNO₃/H₂SO₄).[1]
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Note: While the carbonyl and chlorine groups on the substituted ring cooperatively direct incoming electrophiles to position 3, the unsubstituted phenyl ring is electronically richer (less deactivated), leading to competitive nitration at the 3'-position. Rigorous purification is required.
Figure 1: Comparative synthesis pathways. Route A is preferred for laboratory scale to ensure regiochemical purity.
Reactivity Profile: The Mebendazole Pathway
The most critical application of 4-Chloro-3-nitrobenzophenone is its conversion into Mebendazole , a WHO Essential Medicine for treating parasitic worm infections. This process demonstrates the molecule's role as a "masked" diamine.
Step 1: SNAr Ammonolysis
The activated chlorine is displaced by ammonia.
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Reagents: NH₃ (gas or solution), Methanol, Sulfolane (solvent).
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Conditions: High temperature (125°C) in a sealed pressure vessel (autoclave).
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Observation: The color typically shifts from pale yellow to deep orange/red due to the push-pull resonance of the nitroaniline system.
Step 2: Catalytic Reduction
The nitro group is reduced to an amine, generating the vicinal diamine.
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Reagents: H₂ (gas), Pd/C (10%) or Raney Nickel.
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Critical Control: Ensure complete reduction to avoid nitroso intermediates.
Step 3: Benzimidazole Cyclization
The vicinal diamine reacts with a carbonic acid derivative to close the imidazole ring.
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Reagents: S-methylisothiourea carboxylate or Cyanogen Bromide (CNBr).
Figure 2: The Mebendazole synthesis workflow, highlighting the pivotal role of the 4-chloro-3-nitro scaffold.
Emerging Applications in Drug Discovery
Beyond anthelmintics, this scaffold is increasingly utilized in kinase inhibitor discovery due to the modularity of the SNAr reaction.
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Pim Kinase Inhibitors: The chlorine can be displaced by complex amines (e.g., 3-(N-Boc-amino)piperidine) rather than simple ammonia. This installs a bulky, functionalized amine at the 4-position while retaining the nitro group for subsequent reduction and cyclization, allowing for the creation of diverse benzimidazole libraries .
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Hapten Synthesis: Used to create protein conjugates (e.g., 2-Succinamidomebendazole ) for generating antibodies against small molecule drugs in bioanalytical assays.
Experimental Protocol: SNAr Amination
Standard Operating Procedure for the conversion to 4-Amino-3-nitrobenzophenone.
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Equipment: High-pressure stainless steel autoclave or heavy-walled sealed glass tube (behind blast shield).
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Charge: Load 4-Chloro-3-nitrobenzophenone (1.0 eq) and Sulfolane (2.5 vol).
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Reagent: Add Methanolic Ammonia (approx. 20% NH₃, 10-15 eq).
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Reaction: Seal and heat to 125°C for 12–18 hours.
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Note: Pressure will rise significantly. Monitor internal pressure if equipped.
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Workup:
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Purification: Recrystallize from Toluene or Ethanol.
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Validation: Check melting point (Target: ~141°C for the amino-nitro intermediate).
Safety & Handling (MSDS Summary)
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Signal Word: WARNING
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GHS Hazards:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.
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Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption, though the compound is relatively stable.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 41743, 4-Chloro-3-nitrobenzophenone. Retrieved from [Link]
- Google Patents.Process for preparation of 3,3'- or 3,4'-diaminobenzophenone (US4618714A).
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Ningbo Inno Pharmchem. Market Relevance and Properties of CAS 56107-02-9. Retrieved from [Link]
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Taylor & Francis Online. Synthesis of 2-Succinamidomebendazole via 4-Chloro-3-nitrobenzophenone. Retrieved from [Link][3]
Sources
- 1. ELEMENTAL CHEMISTRY: Albendazole and Mebendazole [elementalchemistry.in]
- 2. dspace.ncl.res.in:8080 [dspace.ncl.res.in:8080]
- 3. Mebendazole | 31431-39-7 [amp.chemicalbook.com]
- 4. Anthelmintics (antihelminthics) drugs | PPT [slideshare.net]
- 5. US3657267A - Benzimidazole carbamates - Google Patents [patents.google.com]
- 6. tandfonline.com [tandfonline.com]
- 7. US4618714A - Process for preparation of 3,3'- or 3,4'-diaminobenzophenones - Google Patents [patents.google.com]
- 8. CA1213906A - Process for preparation of 3,3'- or 3,4'- diaminobenzophenone - Google Patents [patents.google.com]
